molecular formula C9H8Br2O B1344162 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one CAS No. 62546-51-4

2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one

Cat. No.: B1344162
CAS No.: 62546-51-4
M. Wt: 291.97 g/mol
InChI Key: MMMLMAIKUHFNDM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one typically involves the bromination of acetophenone derivatives. One common method is the bromination of 4-(bromomethyl)acetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous or acidic medium

Major Products Formed:

Scientific Research Applications

2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the carbonyl group are key reactive sites that participate in various chemical reactions.

Comparison with Similar Compounds

    2-Bromo-1-phenyl-ethanone: Similar structure but lacks the bromomethyl group.

    4-Bromoacetophenone: Similar structure but lacks the additional bromine atom on the ethanone moiety.

Uniqueness: 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one is unique due to the presence of both bromine atoms and the bromomethyl group, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of more complex molecules .

Properties

IUPAC Name

2-bromo-1-[4-(bromomethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMLMAIKUHFNDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625191
Record name 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62546-51-4
Record name 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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